1-EBIO

概要

説明

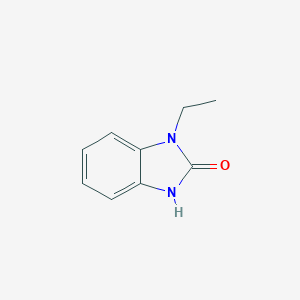

1-EBIO (1-Ethyl-2-benzimidazolinone) is a benzimidazolone derivative that acts as a positive modulator of small-conductance (SK, KCa2.x) and intermediate-conductance (IK, KCa3.1) calcium-activated potassium channels. It enhances channel activity by increasing their Ca²⁺ sensitivity, leading to membrane hyperpolarization and reduced cellular excitability . Structurally, this compound binds at the interface of calmodulin (CaM) and the calmodulin-binding domain (CaMBD) of SK channels, disrupting interactions between CaM and CaMBD to form a new ligand-binding pocket .

This compound has been extensively studied in neurological and cardiovascular contexts. It suppresses ictal activity by restoring afterhyperpolarization (AHP) currents in neurons , reduces alcohol intake in mice , and promotes endothelial-dependent vasodilation by activating IK channels .

準備方法

合成経路と反応条件

1-エチル-2-ベンゾイミダゾリノンの合成は、一般的にo-フェニレンジアミンとエチルクロロホルメートを塩基性条件下で反応させることから始まります。反応は中間体の形成を経て進行し、ベンゾイミダゾリノン環を形成します。反応条件には、水酸化ナトリウムや炭酸カリウムなどの塩基と、エタノールやメタノールなどの溶媒を使用することがよくあります。 反応は通常、環化プロセスを促進するために高温で行われます .

工業的生産方法

工業的な設定では、1-エチル-2-ベンゾイミダゾリノンの生産は、同様の合成経路を使用しますが、より大きな規模で行う場合があります。連続フローリアクターと最適化された反応条件を使用すると、化合物の収率と純度を向上させることができます。 さらに、工業生産では、再結晶化やクロマトグラフィーなどの精製工程を取り入れることで、最終製品が要求される仕様を満たすようにすることができます .

化学反応の分析

Synthetic Routes and Reaction Conditions

The synthesis of 1-EBIO involves condensation reactions. A common method (Figure 1) uses:

- Reactants : o-Phenylenediamine and ethyl chloroformate.

- Conditions : Basic environment (e.g., NaOH/K₂CO₃) in ethanol/methanol under reflux .

- Mechanism : Nucleophilic acyl substitution followed by cyclization to form the benzimidazolinone core.

Table 1: Synthetic Parameters

| Parameter | Details |

|---|---|

| Temperature | 60–80°C (reflux) |

| Solvent | Ethanol, methanol, or THF |

| Catalyst/Base | NaOH, K₂CO₃, or triethylamine |

| Yield | 60–75% (optimized protocols) |

Substitution Reactions

- Halogenation : Introduction of halogens (e.g., Cl, Br) at the benzimidazole ring via electrophilic substitution.

- Alkylation/Acylation : Modifications at the ethyl side chain using alkyl halides or acyl chlorides .

Oxidation and Reduction

- Oxidation : Conversion to benzimidazole derivatives using KMnO₄ or H₂O₂ under acidic conditions .

- Reduction : Hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl moiety .

Table 2: Key Derivatives and Modifications

| Derivative | Reaction Type | Biological Activity |

|---|---|---|

| DC-EBIO | Halogenation | Enhanced IK channel activation |

| NS309 | Substitution | 100x higher SK/IK potency |

| CyPPA | Cyclopropane addition | SK2/SK3 selectivity |

Interaction with Biomolecular Targets

This compound’s pharmacological effects arise from non-covalent interactions with ion channels:

Binding Pocket Analysis

Structural studies (X-ray crystallography, molecular docking) reveal:

- Binding Site : Interface between calmodulin (CaM) and the channel’s CaM-binding domain (CaMBD) .

- Key Residues : A477, L480 (CaMBD); F19, M71 (CaM) .

Figure 2 : Binding mode of this compound at the CaM-CaMBD interface (PDB: 4G28) .

Reaction Thermodynamics and Kinetics

科学的研究の応用

Cystic Fibrosis Research

A pivotal study demonstrated that 1-EBIO significantly potentiates CFTR-mediated Cl⁻ secretion in rectal biopsies from cystic fibrosis patients. The study involved 47 CF patients with various CFTR mutations and highlighted that this compound could enhance cAMP-induced Cl⁻ secretion by approximately 44.4% in tissues with residual CFTR function . This suggests that this compound could be used to augment existing therapies aimed at improving CFTR function in patients with cystic fibrosis.

Immunomodulation Studies

Research has indicated that this compound may also play a role in immunomodulation. In a study examining the effects of pharmacological agents on immune responses, it was found that administering this compound prior to testing fear expression in mice reduced conditioned freezing responses, suggesting an influence on emotional and stress-related pathways . This opens avenues for exploring its potential in treating anxiety disorders or enhancing immune responses.

Pain Management

Another area of application is in pain management, where studies have shown that this compound can modulate hypersensitivity responses in animal models. For instance, intrathecal administration of related compounds has been shown to reverse mechanical hypersensitivity induced by nerve injury, indicating a potential role for this compound in pain relief strategies .

Data Tables

The following table summarizes key findings from various studies involving this compound:

Case Study 1: Cystic Fibrosis Treatment Enhancement

In a clinical study involving rectal biopsies from cystic fibrosis patients, researchers observed that this compound not only activated CFTR-mediated Cl⁻ secretion but also worked synergistically with other CFTR correctors and potentiators to improve overall ion transport efficiency . This case underscores the potential of this compound as an adjunct therapy in cystic fibrosis management.

Case Study 2: Pain Modulation

In another experimental setup, the application of this compound was linked to significant changes in pain sensitivity among subjects with induced nerve injuries. The results indicated that this compound could be pivotal in developing new analgesics targeting ion channel modulation as a mechanism for pain relief .

作用機序

1-エチル-2-ベンゾイミダゾリノンの作用機序には、特定のイオンチャネルとの相互作用が含まれます。これらのチャネルに結合することにより、この化合物はそれらのコンダクタンスを高め、イオンの流れが増加します。この効果は、電圧依存性カリウムチャネルKCNQ2とカルシウム活性化カリウムチャネルの場合に特に顕著です。 関与する分子標的と経路には、カルモジュリンとチャネル間の相互作用の安定化が含まれ、これは活性化曲線をシフトさせてチャネル活性を促進します .

類似の化合物との比較

1-エチル-2-ベンゾイミダゾリノンは、以下のような他の類似の化合物と比較することができます。

2-アミノ-5-クロロベンゾフェノン: カリウムチャネルの別の活性化剤ですが、選択性と効力が異なります。

4-アミノピリジン: 多発性硬化症の治療に使用されるカリウムチャネル遮断剤。

ニフェジピン: 高血圧症や狭心症の治療に使用されるカルシウムチャネル遮断剤 .

1-エチル-2-ベンゾイミダゾリノンの独自性は、特定のイオンチャネルの選択的活性化と、著しい副作用を引き起こすことなくチャネルコンダクタンスを強化する能力にあります。 これは、研究と潜在的な治療的用途の両方で貴重なツールとなっています .

類似化合物との比較

Potency and Binding Mechanisms

1-EBIO’s potency is significantly lower than its structural analogs. Key comparisons include:

Table 1: Potency and Interaction Energies of this compound and Analogs

| Compound | EC₅₀ (SK2) | Interaction Energy (Eint, kcal/mol) | Key Structural Features |

|---|---|---|---|

| This compound | ~50 μM | -29.5 | Ethyl group at N1; no halogenation |

| DCEBIO | ~5–10 μM | -32.6 (estimated) | 5,6-dichloro substitution |

| NS309 | ~0.05 μM | -43.5 | Dichloroindole-oxime scaffold |

| SKS-11 | ~1 μM | -38.8 | Bromo-methyl substitution |

| SKS-14 | ~10 μM | -32.6 | Fluoro-hydroxyimino substitution |

- NS309 is the most potent (1,000-fold > this compound; EC₅₀ ~50 nM) due to strong electrostatic interactions with residues M51, K75 (CaM), and A477 (CaMBD) . Its dichloroindole-oxime structure enhances binding pocket interactions, yielding the highest Eint (-43.5 kcal/mol) .

- DCEBIO (5,6-dichloro-1-EBIO) improves potency 20–100-fold over this compound via halogenation, which strengthens hydrophobic and electrostatic interactions .

- SKS-11/14 exhibit intermediate potency, with bromo/fluoro substitutions optimizing van der Waals (VDW) interactions .

Selectivity and Off-Target Effects

- This compound: Non-selective; activates SK1-3 and IK channels, altering both medium and slow AHPs . Also inhibits T-type Ca²⁺ channels at high concentrations .

- NS309 : Greater SK2/IK selectivity. Enhances medium AHP without affecting slow AHP, making it a superior tool for studying neuronal excitability .

Structural and Functional Insights

Table 2: Key Binding Pocket Interactions

| Compound | Critical Residues | Dominant Interaction Type |

|---|---|---|

| This compound | CaM (M71, K75); CaMBD (A477) | Weak electrostatic |

| NS309 | CaM (M51, K75); CaMBD (L480) | Strong electrostatic |

| DCEBIO | CaM (M71); CaMBD (A477) | Enhanced VDW |

- Mutations at A477 (e.g., A477V) increase this compound’s efficacy by 10-fold, highlighting its role in binding pocket formation .

- NS309’s dichloro groups optimize distances to M51 (2.8 Å) and K75 (3.1 Å), maximizing electrostatic contributions (-12.3 kcal/mol) .

Therapeutic Potential and Limitations

生物活性

1-EBIO (1-ethyl-2-benzimidazolone) is a compound recognized for its role as a potassium channel opener, particularly affecting small-conductance calcium-activated potassium (SK) channels. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and implications in various physiological and pathological contexts.

This compound primarily activates SK channels, which are crucial for regulating neuronal excitability and various cellular functions. By enhancing the activity of these channels, this compound influences intracellular calcium levels and membrane potential.

Key Mechanisms:

- Activation of SK Channels: this compound increases the activity of SK channels at micromolar concentrations, leading to hyperpolarization of the cell membrane and modulation of neurotransmitter release .

- Potentiation of CFTR Function: In cystic fibrosis research, this compound has been shown to enhance CFTR-mediated chloride secretion by activating KCNN4 K⁺ channels, thereby increasing the driving force for chloride exit in epithelial tissues .

1. Cystic Fibrosis Treatment

Research indicates that this compound can potentiate residual CFTR function in patients with cystic fibrosis. In a study involving rectal biopsies from cystic fibrosis patients, this compound enhanced cAMP-induced Cl⁻ secretion by approximately 44.4% in tissues with residual CFTR function . This suggests a potential therapeutic role in improving chloride transport in affected individuals.

2. Neurological Applications

In studies examining sensory neuron responses, this compound was found to modulate neuronal excitability. It inhibited responses to mechanical stimuli when applied to spinal neurons, indicating its potential use in managing pain and sensory disorders . The compound's ability to enhance SK channel activity may provide a novel approach to treating conditions characterized by hyperexcitability.

3. Cancer Research

Recent investigations into head and neck squamous cell carcinoma (HNSCC) have demonstrated that this compound can rescue cancer cells from Ca²⁺ ionophore-induced cell death. This effect is attributed to the activation of SK4 channels, highlighting its potential as an anti-cancer agent . The modulation of SK channels may offer new strategies for targeting cancer cell survival mechanisms.

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cystic Fibrosis | Enhanced CFTR-mediated Cl⁻ secretion by 44.4% in CF tissues with residual function | Potential therapeutic agent for improving chloride transport |

| Neurological Pain | Inhibition of sensory neuron responses to mechanical stimuli | Possible treatment for pain management |

| Cancer Cell Survival | Rescue of HNSCC cells from Ca²⁺ overload-induced death | New anti-cancer therapeutic strategies |

Pharmacological Profile

This compound exhibits a range of pharmacological effects:

- EC50 Values: Reported EC50 values range from 300 to 700 µM for KCa2 channel activation .

- Therapeutic Effects: It has been shown to improve motor performance in models of episodic ataxia and reduce seizure activity at specific dosages (10–80 mg/kg) .

- Side Effects: At higher concentrations (80 mg/kg), sedation was noted, indicating a need for careful dosage management when considering therapeutic applications .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 1-EBIO in modulating ion channels?

- This compound acts as a positive allosteric modulator of calcium-activated potassium (KCa) channels, specifically enhancing intermediate (IK, KCa3.1) and small conductance (SK, KCa2.x) channels. It binds at the interface of calmodulin (CaM) and the channel's CaM-binding domain, stabilizing the open conformation in the presence of intracellular Ca²⁺ . This increases K⁺ efflux, leading to membrane hyperpolarization and downstream effects on cellular excitability or secretion .

- Methodological Note : Validate channel specificity using inhibitors like apamin (SK blocker) or clotrimazole (IK blocker) to isolate contributions of specific KCa subtypes .

Q. How does this compound influence epithelial chloride secretion in disease models like cystic fibrosis (CF)?

- In CFTR-deficient epithelia, this compound potentiates residual CFTR-mediated Cl⁻ secretion by activating basolateral KCNN4 (IK) channels, which maintain the electrochemical gradient for Cl⁻ efflux. This is observed in human rectal biopsies, where this compound increased short-circuit current (Isc) by 264.6 ± 13.5 μA/cm² under cAMP stimulation .

- Methodological Note : Use Ussing chamber assays with basolateral application of this compound (EC₅₀ ~583.8 mmol/L in rectal epithelia) and confirm CFTR dependence with CFTRinh-172 .

Q. What experimental conditions are critical for achieving consistent this compound effects in electrophysiology studies?

- Intracellular Ca²⁺ levels, temperature, and cell type significantly impact outcomes. For example, this compound increased EDHF-mediated vascular relaxation by 82.6% ± 2.6% at 37°C vs. 84.3% ± 5.0% at 4°C, highlighting temperature sensitivity . In Calu-3 airway cells, EC₅₀ was ~500 μM, requiring higher concentrations than in neuronal models .

- Methodological Note : Pre-equilibrate cells with Ca²⁺ ionophores (e.g., ionomycin) to ensure intracellular Ca²⁺ availability for SK/IK activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different KCa channel subtypes?

- Structural studies reveal that IK channels (e.g., KCa3.1) are more sensitive to this compound than SK channels due to unique residues (e.g., Val477 and Met480 in IK vs. Ala477 and Leu480 in SK2). SK2 mutants mimicking IK residues (A477V/L480M) show enhanced this compound sensitivity, confirming the binding pocket’s role .

- Methodological Note : Use site-directed mutagenesis and homology modeling to compare this compound binding kinetics in SK vs. IK channels .

Q. What explains the paradoxical activation of IK channels in vascular smooth muscle cells (CPASMCs) under low intracellular Ca²⁺?

- In CPASMCs, this compound increased outward K⁺ currents by >400% despite low baseline Ca²⁺, suggesting co-modulation by other conductances or Ca²⁺-independent mechanisms. TRAM-34 (IK inhibitor) abolished these currents, confirming functional IK expression in SMCs .

- Methodological Note : Combine patch-clamp recordings with Ca²⁺ chelators (e.g., BAPTA-AM) to dissect Ca²⁺-dependent vs. independent effects .

Q. How does this compound mitigate alcohol withdrawal-induced seizures, and what are its limitations?

- This compound reduces neuronal hyperexcitability during ethanol withdrawal by enhancing SK channel-mediated afterhyperpolarization (AHP), attenuating NMDA receptor-driven excitotoxicity. In mice, it decreased seizure activity by 45–60% but lacked subtype selectivity, potentially affecting off-target pathways .

- Methodological Note : Pair this compound with apamin to isolate SK-specific effects and assess behavioral outcomes using validated seizure scales (e.g., Racine score) .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound dose-response curves across tissues?

- EC₅₀ values vary widely (e.g., 500 μM in Calu-3 cells vs. 583.8 mmol/L in rectal epithelia), reflecting differences in channel density, auxiliary subunits, or Ca²⁺ buffering. Normalize responses to maximal this compound-induced currents (Isc’ max) and use Hill equation fitting for cross-study comparisons .

- Methodological Note : Include positive controls (e.g., NS309 for IK) to benchmark potency in novel systems .

Q. What strategies validate the role of endothelial cells in this compound-induced vascular relaxation?

- Endothelial removal shifts this compound dose-response curves, as seen in studies where relaxation was reduced by 40–50% in denuded vessels. Confirm endothelial dependence via co-culture models or nitric oxide synthase inhibitors .

Q. Tables for Key Findings

特性

IUPAC Name |

3-ethyl-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUCKELNYMZTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143296 | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10045-45-1 | |

| Record name | 1-EBIO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylbenzimidazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-2-BENZIMIDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。